molecular formula C21H23N3O5 B10988395 3,4,5-trimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzamide

3,4,5-trimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzamide

Cat. No.: B10988395
M. Wt: 397.4 g/mol
InChI Key: COXRYYNDBVOMGI-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE is a complex organic compound that features a trimethoxyphenyl group, a benzimidazole moiety, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can yield quinones, while reduction of the benzimidazole moiety can produce amines .

Scientific Research Applications

3,4,5-TRIMETHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. The benzimidazole moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-TRIMETHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE is unique due to its combination of a trimethoxyphenyl group, a benzimidazole moiety, and a tetrahydrofuran ring. This unique structure allows it to interact with multiple biological targets and exhibit a wide range of biological activities .

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C21H23N3O5/c1-26-17-9-12(10-18(27-2)19(17)28-3)21(25)22-13-6-7-14-15(11-13)24-20(23-14)16-5-4-8-29-16/h6-7,9-11,16H,4-5,8H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

COXRYYNDBVOMGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4

Origin of Product

United States

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